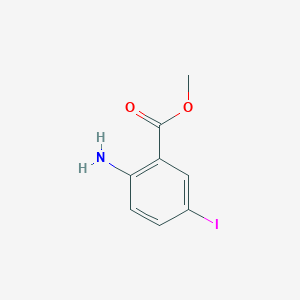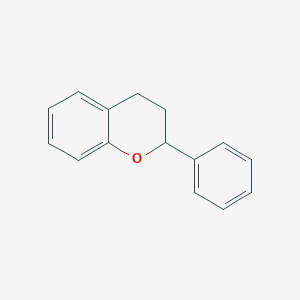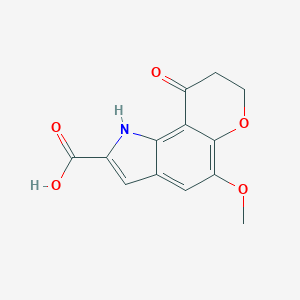
1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione, also known as MDPV, is a synthetic cathinone that has been widely used as a recreational drug. It belongs to the class of psychoactive substances known as "bath salts" and has been associated with serious health problems and addiction. However, MDPV also has potential applications in scientific research, particularly in the study of the central nervous system and drug addiction.
Wirkmechanismus
1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione acts as a reuptake inhibitor for dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. It also acts as a serotonin reuptake inhibitor, although to a lesser extent. This can lead to feelings of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione has been found to have a number of biochemical and physiological effects, including increased heart rate, elevated blood pressure, and increased body temperature. It can also cause anxiety, paranoia, and psychosis in some users. Long-term use of 1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione can lead to addiction, cognitive impairment, and other health problems.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione has several advantages for use in lab experiments, including its high potency and selectivity for dopamine and norepinephrine transporters. It can also be used to study the effects of drug addiction on the brain and behavior. However, there are also limitations to its use, including its potential for abuse and addiction, as well as the ethical concerns surrounding the use of psychoactive substances in research.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione, including the development of new treatments for drug addiction, the study of the long-term effects of 1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione use, and the exploration of its potential as a therapeutic agent for other conditions. Researchers may also investigate the effects of 1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione on other neurotransmitters and receptor systems in the brain, as well as its interactions with other drugs and substances.
Synthesemethoden
1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione can be synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and the Mannich reaction. The Leuckart reaction involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ammonium formate and formic acid, followed by reduction with sodium borohydride. Reductive amination involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with piperidine and sodium borohydride. The Mannich reaction involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with piperidine, formaldehyde, and ammonium chloride.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione has potential applications in scientific research, particularly in the study of the central nervous system and drug addiction. It has been found to have a high affinity for the dopamine transporter and the norepinephrine transporter, leading to increased levels of dopamine and norepinephrine in the brain. This can help researchers better understand the mechanisms of addiction and develop new treatments for drug addiction.
Eigenschaften
CAS-Nummer |
89143-26-0 |
|---|---|
Produktname |
1-(4-Methylphenyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione |
Molekularformel |
C16H20N2O2 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-3-piperidin-1-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H20N2O2/c1-12-5-7-13(8-6-12)18-15(19)11-14(16(18)20)17-9-3-2-4-10-17/h5-8,14H,2-4,9-11H2,1H3 |
InChI-Schlüssel |
VKRKHWUEEOGHSI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3 |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCCCC3 |
Andere CAS-Nummern |
89143-26-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(Phenylsulfonyl)amino]butanoic acid](/img/structure/B184774.png)








![Morpholine, 4-[(1-chlorobutyl)sulfonyl]-](/img/structure/B184798.png)